Fmoc-SDMA hydrochloride salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

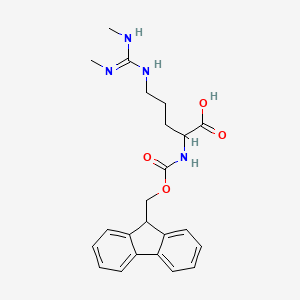

Fmoc-SDMA hydrochloride salt: is a derivative used in the introduction of symmetric dimethyl-arginine during fluorenylmethyloxycarbonyl solid-phase peptide synthesis. This compound is significant in the field of peptide synthesis due to its ability to introduce specific modifications to amino acids, which are crucial for various biological and chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-SDMA hydrochloride salt involves the protection of the amino group with the fluorenylmethyloxycarbonyl group. The

Activité Biologique

Fmoc-SDMA hydrochloride salt, a derivative of symmetric dimethylarginine (SDMA), is a compound of significant interest in the field of biochemistry and pharmacology due to its biological activity related to nitric oxide (NO) synthesis and its implications in various metabolic disorders. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C23H28N4O4, characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the SDMA structure. This modification enhances its stability and solubility in organic solvents, facilitating its use in peptide synthesis and biological assays .

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O4 |

| Molecular Weight | 420.49 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not specified |

Fmoc-SDMA acts primarily as an inhibitor of nitric oxide synthase (NOS), thereby influencing NO production in various biological systems. SDMA itself is known to inhibit the activity of NOS by competing with L-arginine, the natural substrate for this enzyme. This competitive inhibition can lead to reduced NO levels, which are crucial for numerous physiological processes including vasodilation, neurotransmission, and immune response .

Case Studies and Research Findings

- Impact on Cardiovascular Health : A study highlighted that elevated levels of SDMA are associated with endothelial dysfunction and cardiovascular diseases. Fmoc-SDMA's role as a competitive inhibitor suggests potential therapeutic applications in managing conditions like hypertension and heart failure by modulating NO levels .

- Role in Metabolic Disorders : Research indicates that SDMA may serve as a biomarker for metabolic syndrome. In patients with obesity and insulin resistance, elevated SDMA levels correlate with impaired insulin signaling pathways. Fmoc-SDMA's inhibition of NOS could be leveraged to explore new treatment avenues for metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that Fmoc-SDMA may exert neuroprotective effects by modulating NO levels in neuronal tissues. This is particularly relevant in conditions such as Alzheimer's disease where NO dysregulation is implicated .

Experimental Data

The following table summarizes key findings from various studies investigating the biological activity of Fmoc-SDMA:

Propriétés

IUPAC Name |

5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWCPMLQUQTZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.